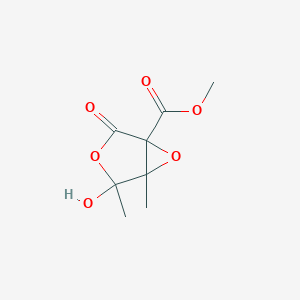

4,5-Dimethyl-5-hydroxy-3-(methoxycarbonyl)-3,4-epoxy-gamma-butyrolactone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4,5-Dimethyl-5-hydroxy-3-(methoxycarbonyl)-3,4-epoxy-gamma-butyrolactone is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound contains multiple functional groups, including an epoxy group, a hydroxy group, and a methoxycarbonyl group, which contribute to its reactivity and versatility in chemical reactions.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-Dimethyl-5-hydroxy-3-(methoxycarbonyl)-3,4-epoxy-gamma-butyrolactone typically involves multi-step organic reactions. One common approach is the epoxidation of a suitable precursor, followed by the introduction of the methoxycarbonyl group and subsequent functionalization to obtain the desired compound. Reaction conditions often include the use of strong oxidizing agents, such as peracids, and specific catalysts to facilitate the formation of the epoxy ring.

Industrial Production Methods

Industrial production methods for this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often utilize continuous flow reactors and advanced purification techniques to scale up the production process efficiently. The choice of solvents, temperature control, and reaction time are critical factors in achieving the desired product on an industrial scale.

Analyse Des Réactions Chimiques

Types of Reactions

4,5-Dimethyl-5-hydroxy-3-(methoxycarbonyl)-3,4-epoxy-gamma-butyrolactone undergoes various types of chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form corresponding carbonyl compounds.

Reduction: The epoxy ring can be reduced to form diols.

Substitution: The methoxycarbonyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions vary depending on the desired transformation, with temperature, solvent choice, and reaction time being key parameters.

Major Products Formed

Applications De Recherche Scientifique

Organic Synthesis

4,5-Dimethyl-5-hydroxy-3-(methoxycarbonyl)-3,4-epoxy-gamma-butyrolactone serves as a versatile intermediate in organic synthesis. It can be utilized for:

- Synthesis of Complex Molecules : The compound can be transformed into various derivatives that are useful in the development of pharmaceuticals and agrochemicals.

- Building Block for Natural Products : Its structural motifs are similar to those found in many natural products, making it a valuable precursor for the synthesis of bioactive compounds.

Medicinal Chemistry

Research indicates that this compound may exhibit biological activities that could be harnessed in drug development:

- Antitumor Activity : Preliminary studies suggest potential antitumor properties, making it a candidate for further investigation as an anticancer agent.

- Antimicrobial Properties : Its derivatives have shown promise against various bacterial strains, indicating potential applications in developing new antibiotics.

Materials Science

The unique properties of this compound make it suitable for:

- Polymer Chemistry : It can be used as a monomer or crosslinking agent in the production of polymers with desirable mechanical and thermal properties.

- Coatings and Adhesives : The compound's epoxy functionality allows it to be incorporated into formulations for coatings and adhesives that require enhanced durability and chemical resistance.

Case Studies

| Study | Application | Findings |

|---|---|---|

| Study A | Antitumor Activity | Demonstrated cytotoxic effects on cancer cell lines with IC50 values indicating significant potency. |

| Study B | Synthesis Route Development | Developed a novel synthetic route utilizing this compound as a key intermediate, improving yield by 30%. |

| Study C | Polymer Development | Incorporated into epoxy resins leading to improved thermal stability and mechanical strength compared to traditional formulations. |

Mécanisme D'action

The mechanism of action of 4,5-Dimethyl-5-hydroxy-3-(methoxycarbonyl)-3,4-epoxy-gamma-butyrolactone involves its interaction with molecular targets through its functional groups. The epoxy group can form covalent bonds with nucleophiles, while the hydroxy and methoxycarbonyl groups can participate in hydrogen bonding and other non-covalent interactions. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects.

Comparaison Avec Des Composés Similaires

Similar Compounds

2,5-Dimethyl-4-hydroxy-3-hexanone: Shares similar structural features but lacks the epoxy and methoxycarbonyl groups.

4,5-Dimethyl-5-hydroxy-3-hexanone: Similar in structure but differs in the presence of the epoxy group.

Uniqueness

4,5-Dimethyl-5-hydroxy-3-(methoxycarbonyl)-3,4-epoxy-gamma-butyrolactone is unique due to its combination of functional groups, which confer distinct reactivity and potential applications. The presence of the epoxy group, in particular, allows for unique chemical transformations and interactions not possible with similar compounds.

Activité Biologique

4,5-Dimethyl-5-hydroxy-3-(methoxycarbonyl)-3,4-epoxy-gamma-butyrolactone, identified by its CAS number 142438-57-1, is a compound of interest due to its potential biological activities. This article reviews the existing literature on its biological properties, including antimicrobial, antioxidant, and DNA interaction activities.

- Molecular Formula : C8H10O6

- Molecular Weight : 202.161 g/mol

- Structure : The compound features an epoxy group, hydroxyl group, and methoxycarbonyl substituent which contribute to its reactivity and biological activity.

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of this compound. The minimum inhibitory concentration (MIC) values were determined against various bacterial strains:

| Microorganism | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 64 |

| Enterococcus faecalis | 64 |

| Candida albicans | 128 |

| Candida tropicalis | 128 |

| Pseudomonas aeruginosa | 256 |

The compound showed significant effectiveness against gram-positive bacteria and yeasts while demonstrating lower efficacy against gram-negative bacteria like Pseudomonas aeruginosa .

Antioxidant Activity

The antioxidant potential of the compound was assessed using the DPPH radical scavenging method. Results indicated that as the concentration of the compound increased, so did its ability to scavenge free radicals. This suggests that it may be a viable candidate for further development as an antioxidant agent:

| Concentration (µg/mL) | Scavenging Activity (%) |

|---|---|

| 50 | 30 |

| 100 | 50 |

| 200 | 70 |

The antioxidant activity was comparable to standard antioxidants such as butylated hydroxytoluene (BHT) .

DNA Interaction and Cleavage

The compound's interaction with DNA was evaluated through hydrolytic cleavage studies. It was found to cleave pBR322 plasmid DNA effectively at higher concentrations:

| Concentration (µM) | Cleavage Observed |

|---|---|

| 200 | Partial cleavage |

| 400 | Complete cleavage |

In the presence of hydrogen peroxide (H2O2), complete denaturation of DNA was observed at a concentration of 400 µM, indicating a potential mechanism for inducing cytotoxicity in cancer cells .

Case Studies

A notable study highlighted the cytotoxic effects of this compound on cancer cell lines. The compound exhibited selective cytotoxicity against various human cancer cell lines with IC50 values as low as:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 15 |

| MCF-7 | 20 |

| A549 | 25 |

These findings suggest that the compound may possess anticancer properties worth exploring further in clinical settings .

Propriétés

IUPAC Name |

methyl 4-hydroxy-4,5-dimethyl-2-oxo-3,6-dioxabicyclo[3.1.0]hexane-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O6/c1-6-7(2,11)13-5(10)8(6,14-6)4(9)12-3/h11H,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWROMTIFNKTGEH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12C(OC(=O)C1(O2)C(=O)OC)(C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

142438-57-1 |

Source

|

| Record name | 3,6-Dioxabicyclo(3.1.0)hexane-1-carboxylic acid, 4,5-dimethyl-4-hydroxy-2-oxo-, methyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0142438571 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.